molecular formula C24H27ClN4O2 B2727962 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1286695-77-9

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2727962
CAS No.: 1286695-77-9
M. Wt: 438.96
InChI Key: NQCBIBQNLWQWHZ-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 4-chlorophenyl group at position 4 and a morpholino group at position 3. The acetamide moiety is linked to a 2-ethyl-6-methylphenyl group, which contributes to its steric and electronic properties.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2/c1-3-18-6-4-5-17(2)23(18)26-22(30)16-29-15-21(19-7-9-20(25)10-8-19)24(27-29)28-11-13-31-14-12-28/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCBIBQNLWQWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H25ClN4O2C_{23}H_{25}ClN_{4}O_{2}, with a molecular weight of approximately 440.9 g/mol. The structure features a pyrazole ring, a morpholino group, and various aromatic substituents, which contribute to its biological activity.

PropertyValue
Molecular FormulaC23H25ClN4O2C_{23}H_{25}ClN_{4}O_{2}
Molecular Weight440.9 g/mol
CAS Number1286706-03-3

Biological Activity

1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives with structural similarities demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

2. Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammation .

3. Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The mechanism may involve interaction with specific molecular targets related to cell cycle regulation and apoptosis . For instance, compounds with similar structures have shown IC50 values indicating significant cytotoxicity against various cancer cell lines.

The biological activity of 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Modulation: It can interact with cellular receptors, influencing signaling pathways that regulate cell growth and inflammation.
  • DNA/RNA Interaction: Potential interactions with nucleic acids may affect gene expression and protein synthesis.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates. The results indicated that certain compounds exhibited strong bactericidal effects, supporting the hypothesis that structural modifications enhance antimicrobial potency .

Case Study 2: Anticancer Activity

In another investigation, a series of pyrazole compounds were tested for their anticancer effects on human cancer cell lines. The results demonstrated that modifications in the substituent groups significantly influenced cytotoxicity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s pyrazole-morpholino-acetamide architecture distinguishes it from structurally related molecules:

  • Compound 6m (): Contains a triazole ring instead of pyrazole, with a naphthalene-1-yloxy group and a 4-chlorophenyl substituent.
  • 2-Chloro-N-(2-ethyl-6-methylphenyl)-... (): A simpler chloroacetamide lacking heterocyclic moieties like pyrazole or morpholine, which may limit its interaction with biological targets requiring π-π stacking or hydrogen bonding .
  • AP-PROTAC-1 (): A highly complex PROTAC molecule with a thieno-triazolo-diazepine core. While it shares an acetamide group, its large size and additional functional groups (e.g., dioxopiperidinyl) make it unsuitable for direct comparison .

Physicochemical Properties

Key differences in functional groups influence spectral and physical properties:

  • IR Spectroscopy: The target compound’s morpholino group likely exhibits C–O–C stretching vibrations near 1136 cm⁻¹, similar to compound 6m . The C=O stretch (acetamide) is expected near 1678 cm⁻¹, comparable to 6m, but the pyrazole ring may introduce distinct C–N stretches (1287 cm⁻¹ in 6m) .
  • Molecular Weight :
    • The target compound’s estimated molecular weight (~380.8 g/mol) is lower than 6m (393.11 g/mol) due to the absence of a naphthalene group .

Data Table: Comparative Analysis

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound Pyrazole, Acetamide 4-Chlorophenyl, Morpholino ~380.8* Agrochemicals/Pharma
6m () Triazole, Acetamide Naphthalene, 4-Chlorophenyl 393.11 Not Specified
2-Chloro-N-(2-ethyl-6-methylphenyl)-... () Acetamide Chloro, Ethyl, Methyl ~269.7 Herbicide
Example 83 () Pyrazolo-pyrimidine Fluoro, Chromenone 571.20 Kinase Inhibition

*Estimated based on structural analysis.

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